methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
Overview
Description
Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a valinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound.
Esterification: The final step involves esterification with L-valine to form the valinate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines .
Scientific Research Applications
Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the normal function of these targets, leading to therapeutic effects. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus affecting cell division .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core and have similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain pyrazole rings and are used for their anti-inflammatory and appetite-suppressing properties.
Uniqueness
Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate is unique due to its combination of benzimidazole and pyrazole moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11(2)17(19(26)27-4)21-18(25)15-9-13(22-23-15)10-24-12(3)20-14-7-5-6-8-16(14)24/h5-9,11,17H,10H2,1-4H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXJCMFMRSKAJE-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)NC(C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N[C@@H](C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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